molecular formula C10H19F3N2O B13426605 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B13426605
M. Wt: 240.27 g/mol
InChI Key: IQOIQRRSWLARJP-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a complex organic compound that features a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups

Preparation Methods

The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxymethyl and Trifluoromethyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with a propan-1-amine derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine include:

    3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxymethyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-(Methoxymethyl)pyrrolidine: Contains the methoxymethyl group but lacks the trifluoromethyl group and propan-1-amine moiety.

    4-(Trifluoromethyl)pyrrolidine: Contains the trifluoromethyl group but lacks the methoxymethyl group and propan-1-amine moiety.

Properties

Molecular Formula

C10H19F3N2O

Molecular Weight

240.27 g/mol

IUPAC Name

3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C10H19F3N2O/c1-16-7-8-5-15(4-2-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3

InChI Key

IQOIQRRSWLARJP-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC1C(F)(F)F)CCCN

Origin of Product

United States

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